molecular formula C8H8BrI B1592179 1-Bromo-4-iodo-2,5-dimethylbenzene CAS No. 699119-05-6

1-Bromo-4-iodo-2,5-dimethylbenzene

Cat. No. B1592179
CAS RN: 699119-05-6
M. Wt: 310.96 g/mol
InChI Key: STZWMGXMSNEZJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-4-iodo-2,5-dimethylbenzene can be synthesized through various methods. One reported approach involves a gold-catalyzed coupling reaction of pyrazine with 1-bromo-2,4-dimethylbenzene . The reaction proceeds via the formation of a benzenonium intermediate, followed by the addition of the iodine atom.


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-iodo-2,5-dimethylbenzene consists of a benzene ring with bromine and iodine substituents at specific positions. The structure can be visualized as follows:


Physical And Chemical Properties Analysis

  • Boiling Point : Not precisely determined, but related compounds have boiling points around 105-106°C at low pressure .
  • Density : Approximately 1.628 g/mL at 25°C .
  • Refractive Index : Around 1.598 at 20°C .

Scientific Research Applications

Chemical Synthesis and Reactions

1-Bromo-4-iodo-2,5-dimethylbenzene has been explored in the context of chemical synthesis and reactions. For example, Bovonsombat and Mcnelis (1993) utilized catalytic quantities of p-toluenesulfonic acid for the ring halogenations of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds including variants of dimethylbenzene (Bovonsombat & Mcnelis, 1993). Additionally, Verevkin et al. (2015) conducted thermochemical studies on several bromo- and iodo-substituted methylbenzenes to develop experimental measurements for vapor pressures and vaporization enthalpies (Verevkin et al., 2015).

Analytical and Experimental Techniques

In the field of analytical and experimental chemistry, 1-Bromo-4-iodo-2,5-dimethylbenzene has been used as an intermediate. For instance, Li Yu (2008) demonstrated the synthesis of dimethyl-4-bromoiodobenzenes, which are used as intermediates in various fields. The process involved reactions such as diazotization and Sandmeyer reaction to obtain 3,5-dimethyl-4-bromoiodobenzene (Li Yu, 2008).

Structural and Crystallographic Studies

Structural analysis and crystallography also utilize derivatives of 1-Bromo-4-iodo-2,5-dimethylbenzene. Hammershøj et al. (2005) focused on the crystal packing and intermolecular interactions in the structure of 1,4-dimethoxy-2,3-dimethylbenzene, which was brominated under radical conditions (Hammershøj, Riis, & Christensen, 2005).

Photochemical and Electrochemical Studies

Research also extends into the realm of photochemistry and electrochemistry. For example, Mubarak and Peters (1992) investigated the electrogeneration of nickelate compounds and their catalytic application in reductive intramolecular cyclizations of halo-substituted hexynes, a process in which derivatives of 1-Bromo-4-iodo-2,5-dimethylbenzene could potentially play a role (Mubarak & Peters, 1992).

Safety And Hazards

  • Evacuate personnel to safe areas in case of spills or leaks .

Future Directions

Research on 1-Bromo-4-iodo-2,5-dimethylbenzene could explore its applications in organic synthesis, medicinal chemistry, and materials science. Investigating its reactivity with various nucleophiles and its potential biological activities would be valuable for future studies .

properties

IUPAC Name

1-bromo-4-iodo-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZWMGXMSNEZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598680
Record name 1-Bromo-4-iodo-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-iodo-2,5-dimethylbenzene

CAS RN

699119-05-6
Record name 1-Bromo-4-iodo-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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